Spiro[3.5]nonan-1-amine
Description
Significance of Spirocyclic Frameworks in Contemporary Chemical Science
Spirocyclic frameworks are distinguished by their unique structural feature where two rings are connected by a single, common atom, known as the spiro atom. This arrangement confers a distinct three-dimensional geometry, a departure from the often flat structures of many traditional aromatic compounds. nih.gov The inherent rigidity and complexity of spirocycles are highly valued in modern drug discovery. rsc.org
The introduction of a spirocyclic motif into a molecule can significantly influence its physicochemical properties. bldpharm.com These changes can include modulation of aqueous solubility, lipophilicity (logP), and metabolic stability. bldpharm.comresearchgate.net A key metric often improved by the presence of a spirocycle is the fraction of sp3 hybridized carbons (Fsp3). A higher Fsp3 value is associated with greater molecular complexity and three-dimensionality, which has been linked to a higher probability of success in clinical development. bldpharm.com This is because the out-of-plane substituents can lead to better complementarity between a ligand and its biological target. bldpharm.com
The conformational constraint imposed by the spirocyclic scaffold can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity. This has led to the incorporation of spirocycles into a wide range of bioactive molecules and approved drugs, including treatments for cancer, viral infections, and malaria. nih.govresearchgate.net
Unique Structural Attributes and Conformational Rigidity of Spiro[3.5]nonane Systems
The spiro[3.5]nonane system consists of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring through a common spiro carbon atom. This specific arrangement results in a rigid molecular framework with distinct conformational properties. The cyclohexane ring typically adopts a chair conformation to minimize steric and torsional strain, while the cyclobutane ring is puckered. The spiro fusion point introduces significant conformational rigidity, limiting the number of accessible low-energy conformations. researchgate.netvulcanchem.com
This conformational restriction is a key attribute in the design of bioactive molecules. By locking the orientation of substituents in a well-defined three-dimensional space, chemists can more accurately probe the binding requirements of a biological target. nih.gov The rigid nature of the spiro[3.5]nonane scaffold helps to pre-organize the molecule for binding, which can lead to enhanced affinity and specificity for its intended target. vulcanchem.com
Rationale for Dedicated Investigation of Spiro[3.5]nonan-1-amine and Related Derivatives
The dedicated investigation of this compound and its derivatives is driven by the promising combination of the spiro[3.5]nonane scaffold and the versatile amino functional group. The amine group serves as a critical handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening. researchgate.net
The spiro[3.5]nonane framework provides a rigid and three-dimensional core, while the amino group can be functionalized to introduce various pharmacophoric features or to attach the molecule to other chemical entities. This combination is particularly attractive for exploring new chemical space in drug discovery. rsc.orgresearchgate.net
Recent research has highlighted the potential of spiro[3.5]nonane-containing molecules in various therapeutic areas. For instance, derivatives of 2,7-diazaspiro[3.5]nonane have been identified as potent covalent inhibitors of the KRAS G12C protein, a significant target in cancer therapy. researchgate.net Furthermore, the synthesis of nitrogen-containing spirocycles, accessible from spiro[3.5]nonane precursors, is highly valued for developing new scaffolds in drug discovery programs. The development of synthetic routes to novel spirocyclic amines, including those based on the spiro[3.5]nonane framework, continues to be an active area of research to facilitate their integration into medicinal chemistry programs. researchgate.net
Interactive Data Tables
Table 1: Physicochemical Properties of Spiro[3.5]nonane
| Property | Value |
| Molecular Formula | C9H16 |
| Molecular Weight | 124.22 g/mol |
| Topological Polar Surface Area | 0 Ų |
| Monoisotopic Mass | 124.12520 g/mol |
| Complexity | 131 |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C9H17N |
| Molecular Weight | 139.24 g/mol |
| LogP (Predicted) | 2.1 |
| Topological Polar Surface Area | 26.0 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.5]nonan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-8-4-7-9(8)5-2-1-3-6-9/h8H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQFKOBNRQCKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Synthesis of Spiro 3.5 Nonan 1 Amine and Its Functionalized Analogues
Established Synthetic Pathways to the Spiro[3.5]nonane Core.lookchem.comrsc.org
The construction of the spiro[3.5]nonane skeleton is a critical first step in the synthesis of Spiro[3.5]nonan-1-amine. Various synthetic strategies have been developed to access this unique structural motif, primarily involving cyclization reactions and ring expansion or contraction approaches.
Cyclization Reactions in Spiro[3.5]nonane Construction.unimi.itrsc.orgmdpi.com
Intramolecular cyclization reactions are a powerful tool for the formation of the spiro[3.5]nonane core. These reactions often involve the formation of a new ring onto a pre-existing carbocycle. One notable approach involves the reaction of pentamethyleneketene with diazomethane, which can yield spiro[3.5]nonan-2-one, a close isomer and potential precursor to the desired 1-one derivative. lookchem.com While this specific reaction primarily yields the 2-one isomer, it highlights the potential of ketene-based cyclizations in constructing the spiro[3.5]nonane framework.
Spiroannulation reactions, which involve the formation of a new ring at a spiro center, are also central to the synthesis of this scaffold. rsc.orgrsc.org These can be achieved through various means, including transition-metal-catalyzed C–H activation-initiated spiroannulation, providing a highly efficient and atom-economical route to diverse spirocyclic compounds. rsc.org Multicomponent reactions that facilitate the domino Knoevenagel/Michael/cyclization pathway have also emerged as a green and efficient method for synthesizing complex spiro compounds. unimi.itmdpi.com
Ring Expansion and Contraction Approaches to Spiro[3.5]nonane Scaffolds.
Ring expansion and contraction reactions offer alternative pathways to the spiro[3.5]nonane core, often starting from more readily available carbocyclic precursors. A pinacol-like rearrangement of a tertiary alcohol derived from 4,4-dimethylcyclohexanone (B1295358) has been successfully employed to generate a 7,7-dimethylspiro[3.5]nonan-1-one intermediate. jst.go.jp This strategy demonstrates the utility of rearrangement reactions in constructing the spirocyclic system. While this example features gem-dimethyl substitution, the underlying principle of ring expansion via pinacol-type rearrangements is a viable strategy for accessing the parent spiro[3.5]nonane skeleton.
Targeted Synthesis of the 1-Amine Functionality within Spiro[3.5]nonane.masterorganicchemistry.commdpi.com
Once the spiro[3.5]nonan-1-one precursor is obtained, the next critical step is the introduction of the amine functionality at the C1 position. This can be achieved through direct amination strategies or by the transformation of suitable amine precursors.
Direct Amination Strategies.
Reductive amination of spiro[3.5]nonan-1-one represents the most direct route to this compound. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This one-pot reaction typically involves the treatment of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. masterorganicchemistry.comyoutube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective for their ability to selectively reduce the intermediate imine in the presence of the starting ketone. masterorganicchemistry.com
| Reducing Agent | Typical Reaction Conditions | Key Advantages |
|---|---|---|
| Sodium Cyanoborohydride (NaBH3CN) | Methanol or Ethanol, pH 6-7 | Selectively reduces imines over ketones. |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane or Tetrahydrofuran | Mild, non-toxic, and effective for a wide range of substrates. |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | Ammonia, Ethanol, Elevated pressure | Can be a cost-effective method for large-scale synthesis. |
Amine Precursor Transformations (e.g., Nitrile Reduction, Oxime Reduction).mdpi.com
An alternative to direct amination involves the conversion of a ketone to an amine via an intermediate precursor, such as a nitrile or an oxime. The synthesis of spiro[3.5]nonan-1-one oxime can be readily achieved by treating the ketone with hydroxylamine. eurekaselect.comresearchgate.net Subsequent reduction of the oxime functionality yields the desired primary amine. mdpi.comresearchgate.net Various reducing agents can be employed for this transformation, including catalytic hydrogenation over platinum or nickel catalysts, or chemical reduction with reagents like lithium aluminum hydride (LiAlH4). researchgate.net It is important to control the reaction conditions to avoid over-reduction and the formation of secondary amines. researchgate.net
| Reducing Agent | Typical Reaction Conditions | Selectivity Considerations |
|---|---|---|
| Catalytic Hydrogenation (H2/PtO2) | Acidic medium (e.g., acetic acid) | Can lead to primary amines, but N-O bond cleavage is a challenge. researchgate.net |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF | Powerful reducing agent, requires careful workup. |
| Zinc/Acetic Acid | Methanol solution | Milder conditions, can be effective for certain substrates. mdpi.com |
Asymmetric Synthetic Routes to Enantiopure this compound.acs.orgresearchgate.netyale.edu
The development of asymmetric syntheses to access enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. yale.edu Strategies for achieving enantioselectivity can be broadly categorized into the asymmetric synthesis of a chiral spirocyclic precursor or the resolution of a racemic mixture.
The asymmetric synthesis of substituted 2-azaspiro[3.5]nonan-1-ones has been reported, demonstrating the feasibility of constructing chiral spiro[3.5]nonane systems. acs.org Such approaches often employ chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. soton.ac.uksemanticscholar.org For instance, enantioselective spiroannulation reactions catalyzed by chiral transition metal complexes can provide access to enantioenriched spirocyclic ketones, which can then be converted to the corresponding chiral amines. researchgate.net
Furthermore, the asymmetric reduction of a prochiral spiro[3.5]nonan-1-one or the corresponding oxime can be a viable strategy. Chiral reducing agents, such as those derived from chiral boranes or oxazaborolidines, have been successfully used for the enantioselective reduction of ketones and imines in other systems and could be applied to the synthesis of enantiopure this compound. researchgate.net Additionally, enzymatic resolutions or the use of omega-transaminases for the asymmetric synthesis of chiral amines from prochiral ketones offer powerful biocatalytic approaches. nih.gov
Novel Synthetic Methodologies for Diversified this compound Derivatives
Once the core amine is synthesized, novel methodologies can be employed to create a diverse library of analogues for structure-activity relationship (SAR) studies.
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. researchgate.net This strategy can be applied to the synthesis and functionalization of spirocyclic frameworks. For instance, a dual catalysis system using titanocene (B72419) and an organic photoredox catalyst (4CzIPN) driven by visible light has been developed for the radical opening and spirocyclization of epoxyalkynes. This method allows for the efficient assembly of spirocycles featuring all-carbon quaternary spirocenters. Another approach involves a photocatalytic radical cascade that achieves a dearomative difunctionalization through spirocyclization/imination of nonactivated arenes. These methods showcase the potential of photocatalysis to construct the spiro[3.5]nonane skeleton itself or to introduce complex functionality onto pre-existing derivatives.
Table 3: Examples of Photocatalytic Syntheses of Spiro Compounds
| Reaction Type | Catalyst System | Substrate Type | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Radical Spirocyclization | Cp2TiCl2 / 4CzIPN (Photocatalyst) | Epoxyalkynes | Heterospirocycles | Visible-light driven, forms quaternary spirocenter | |
| Dearomative Spirocyclization/Imination | Energy Transfer Photocatalysis | Nonactivated arenes with bifunctional oxime esters | Spirocyclic imines | Constructs C-O, C-C, and C-N bonds in one step | |
| Multicomponent Reaction | Visible light (catalyst-free) | Isatins, malononitrile, C-H activated compounds | Spirooxindole-pyran derivatives | Environmentally friendly, high yield, room temperature |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular complexity. This strategy is well-suited for building libraries of complex molecules based on a spirocyclic core. Precursors such as spiro[3.5]nonan-1-one or this compound itself could serve as one of the components in an MCR. For example, a three-component reaction between an arylamine, isatin, and cyclopentane-1,3-dione has been used to synthesize novel spiro[dihydropyridine-oxindole] derivatives. By analogy, this compound could potentially be used in Ugi or Passerini reactions to rapidly generate diverse, peptide-like structures incorporating the spiro[3.5]nonane motif.
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the direct modification of a complex molecule, such as a drug candidate, at a late point in its synthesis. This avoids the need for de novo synthesis of each analogue and rapidly provides access to diverse structures for SAR exploration. For a core structure like Spiro[3.5]nonane-1-amine, LSF could target the amine group or, more challengingly, the C-H bonds of the carbocyclic framework.
The primary amine of this compound is a versatile handle for functionalization via standard reactions like amidation, sulfonylation, or reductive amination. More advanced techniques like copper-catalyzed Chan-Lam amination could be used to form C-N bonds with various partners.
Direct C(sp³)–H functionalization of the cyclobutane (B1203170) or cyclohexane (B81311) rings represents a more advanced LSF approach. Methodologies based on photoredox or manganese catalysis have been developed for the intermolecular amination of benzylic C-H bonds, demonstrating the potential to install nitrogen functionalities directly into complex molecules with high site-selectivity. Another strategy involves the generation of an iminium ion from the cyclic amine, which can then be attacked by a nucleophile, enabling functionalization at the α-carbon. A general platform for the late-stage α-derivatization of cyclic tertiary amines has been developed based on this principle. While this compound is a primary amine, its N-alkylated or N-arylated derivatives could be susceptible to such transformations, enabling diversification of the scaffold.
Chemical Reactivity and Derivatization Studies of Spiro 3.5 Nonan 1 Amine
Reactions at the Amine Functional Group
The lone pair of electrons on the nitrogen atom of Spiro[3.5]nonan-1-amine makes it a potent nucleophile and a base, enabling a wide array of chemical transformations. These reactions are fundamental to synthesizing a diverse range of derivatives by forming new bonds at the nitrogen atom.
The primary amine of this compound readily undergoes N-alkylation and N-acylation. N-alkylation involves the formation of a new carbon-nitrogen bond with an alkyl halide or other alkylating agent, leading to secondary or tertiary amines. These reactions typically proceed via an SN2 mechanism.
N-acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is generally robust and high-yielding. For instance, the reaction with acetyl chloride in the presence of a base would yield N-(spiro[3.5]nonan-1-yl)acetamide. These reactions are crucial for introducing a variety of functional groups and building more complex molecular architectures.
| Reaction Type | Reagent Example | Product Class | Significance |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amines | Introduces small alkyl groups, modifying basicity and lipophilicity. |
| N-Arylation | Substituted Chloropyrimidine | N-Aryl Amines | Forms a direct bond to an aromatic system, often used in medicinal chemistry. google.com |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Amides | Creates stable amide bonds, a common linkage in pharmaceuticals and materials. nih.gov |
The nucleophilicity of the amine in this compound is central to its role in forming carbon-heteroatom bonds, particularly C-N bonds. It can participate in nucleophilic substitution reactions with a wide range of electrophiles. A significant application of this reactivity is seen in the synthesis of N-heteroaryl substituted derivatives, which are of interest in medicinal chemistry. google.com
In these reactions, this compound attacks an electron-deficient carbon atom of a heteroaromatic ring that bears a suitable leaving group (e.g., a halogen). The reaction may be performed under basic conditions or catalyzed by a transition metal, such as palladium. This direct C-N bond formation provides a convergent route to complex molecules that incorporate the unique spiro[3.5]nonane motif. google.com
Beyond simple N-acylation, the primary amine of this compound is a versatile precursor for the synthesis of amides, ureas, and carbamates. These functional groups are highly valued in drug discovery for their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. nih.gov
Amides: Formed by reacting the amine with a carboxylic acid (often activated with a coupling agent like EDCI) or an acyl chloride. nih.gov
Ureas: Typically synthesized by reacting the amine with an isocyanate. mdpi.com This reaction is generally very efficient and results in the formation of a stable urea (B33335) linkage. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent followed by another amine can produce unsymmetrical ureas. nih.gov
Carbamates: Prepared by treating the amine with a chloroformate (e.g., ethyl chloroformate) in the presence of a base. acs.org Carbamates are key functional groups in many bioactive molecules and can also serve as protecting groups for the amine.
| Derivative | Reagent Class | General Reaction | Key Feature |
|---|---|---|---|
| Amide | Acyl Chlorides, Carboxylic Acids | R-NH₂ + R'-COCl → R-NH-CO-R' | Forms a stable, planar linkage. nih.gov |
| Urea | Isocyanates | R-NH₂ + R'-NCO → R-NH-CO-NH-R' | Excellent H-bond donor/acceptor capacity. mdpi.comnih.gov |
| Carbamate | Chloroformates | R-NH₂ + Cl-CO-OR' → R-NH-CO-OR' | Used as bioisosteres of amides and as protecting groups. acs.orgnih.gov |
Transformations of the Spiro[3.5]nonane Carbon Framework
While reactions at the amine group are more common, the spiro[3.5]nonane skeleton itself can participate in chemical transformations, particularly those that relieve the inherent ring strain of the cyclobutane (B1203170) moiety.
The cyclobutane ring of the spiro[3.5]nonane system possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to ring-opening reactions under certain conditions. These reactions can be initiated by thermal, acidic, or transition-metal-catalyzed pathways. Such transformations can lead to the formation of larger, more complex carbocyclic or heterocyclic systems.
For example, related strained spirocyclic systems have been shown to undergo ring expansion or unraveling upon reaction with nucleophiles or under the influence of Lewis acids. The specific outcome depends on the nature of the substituents and the reaction conditions, but these transformations offer a pathway to structurally diverse products starting from the compact spirocyclic core.
Introducing functional groups onto the carbon skeleton of this compound, away from the amine group, allows for the synthesis of more elaborate derivatives. This can be achieved through modern C-H functionalization techniques. These methods enable the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, providing a powerful tool for late-stage modification of the spirocyclic core.
Directed C-H functionalization, where the existing amine group (or a derivative thereof) directs a catalyst to a specific C-H bond, is a particularly relevant strategy. Furthermore, radical-based reactions, such as halogenation, can introduce functional handles onto the cyclohexane (B81311) or cyclobutane rings, which can then be used for subsequent derivatization.
Chemoselective and Regioselective Reactions of this compound
Due to the absence of specific literature on the chemical reactivity of this compound, this section provides a predictive analysis of its chemoselective and regioselective behavior based on established principles of organic chemistry and analogies with sterically hindered primary amines and substituted cyclobutane systems. The unique spirocyclic scaffold, featuring a primary amine on a cyclobutane ring fused to a cyclohexane ring, is expected to exert significant steric and electronic influences on the reactivity of the amine functionality.
The primary amine group in this compound is situated on a four-membered ring at a carbon atom adjacent to the spiro center. This arrangement imposes considerable steric hindrance around the nitrogen atom, which is a critical factor in determining its nucleophilicity and, consequently, its reaction profile. The rigidity of the spiro[3.5]nonane skeleton further restricts the conformational flexibility, influencing the approach of reagents to the reactive amine center.
Chemoselectivity
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of this compound, this would involve reactions that selectively target the primary amine in the presence of other potential reactive sites, either within the same molecule (in a more complex derivative) or in a reaction mixture.
Acylation Reactions: The acylation of primary amines is a fundamental transformation. With this compound, the steric hindrance around the amino group is anticipated to reduce its reactivity compared to less hindered primary amines. However, acylation with reactive acylating agents such as acid chlorides or anhydrides is expected to proceed, albeit potentially at a slower rate. In a scenario where another, less hindered nucleophilic group (e.g., a primary alcohol) is present in a derivative of this compound, chemoselective acylation of the less hindered group might be achievable under carefully controlled conditions (e.g., using a bulky acylating agent or a specific catalyst).
For instance, in competitive acylation reactions, sterically less demanding amines generally react faster. The table below illustrates the relative reactivity of various primary amines in acylation, highlighting the expected lower reactivity of a hindered amine like this compound.
| Amine | Relative Rate of Acylation | Steric Hindrance |
| n-Butylamine | High | Low |
| Isopropylamine | Moderate | Medium |
| tert-Butylamine | Low | High |
| This compound (Predicted) | Low to Moderate | High |
This table is illustrative and based on general principles of steric hindrance in amine acylation.
Alkylation Reactions: N-alkylation of primary amines is often challenging to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to overalkylation. In the case of this compound, the steric bulk of the spirocyclic scaffold might mitigate this issue to some extent. The introduction of one alkyl group will further increase the steric congestion around the nitrogen, potentially disfavoring a second alkylation step. This could allow for a degree of chemoselectivity towards mono-alkylation, particularly with bulky alkylating agents.
Regioselectivity
Regioselectivity is the preference for a reaction to occur at one specific site in a molecule over other possible sites. For this compound, regioselectivity could manifest in reactions involving the amine group itself or in reactions directed by the amine group to other parts of the spirocyclic framework.
Reactions at the Amine Group: For reactions directly involving the amine, such as protonation or coordination to a metal center, the regioselectivity is straightforward as the amine is the only functional group.
Influence of the Spiro Center on Adjacent Positions: The spirocyclic nature of the molecule could influence the reactivity of the C-H bonds adjacent to the amine-bearing carbon. However, without specific activating groups, these C-H bonds are generally unreactive. In reactions where the amine group directs functionalization to an adjacent carbon, the steric bulk of the cyclohexane ring fused at the spiro center would likely direct incoming reagents to the less hindered face of the cyclobutane ring.
The following table provides a hypothetical overview of expected regioselective outcomes for reactions on a substituted cyclobutane ring, which can be extrapolated to this compound.
| Reaction Type | Reagent | Expected Major Regioisomeric Product | Rationale |
| Directed C-H Functionalization | Metal Catalyst + Directing Group | Functionalization at the less hindered C-H bond | The bulky spiro-fused cyclohexane ring would sterically block one face of the cyclobutane ring. |
| Elimination from a Derivative | Base | Formation of the more substituted alkene (Zaitsev product) is possible, but the Hofmann product (less substituted alkene) might be favored due to steric hindrance around the more substituted positions. | The steric environment of the spirocyclic system can influence the transition state of the elimination reaction. |
This table presents a predictive analysis based on general principles of regioselectivity in cyclic systems.
Stereochemical and Conformational Analysis of Spiro 3.5 Nonan 1 Amine and Its Derivatives
Elucidation of Relative and Absolute Stereochemistry
The determination of relative and absolute stereochemistry is fundamental to understanding the three-dimensional structure of chiral molecules like Spiro[3.5]nonan-1-amine. The presence of the spirocenter (C5) and the chiral carbon bearing the amine group (C1) gives rise to the possibility of stereoisomers.
Key Methodologies:
X-ray Crystallography: This powerful technique provides unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound that form suitable crystals, X-ray crystallography can definitively establish the relative stereochemistry of all chiral centers. In broader studies of complex spirocyclic systems, X-ray analysis has been instrumental in confirming the absolute configuration of stereoisomers. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR, particularly through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments, is a cornerstone for elucidating relative stereochemistry in solution. For instance, in related spiro[3.5]nonane moieties, NOESY correlations have been used to reveal the relative configurations of substituents on the rings. nih.gov The spatial proximity of protons, as indicated by NOE cross-peaks, allows for the assignment of their relative orientations (e.g., cis or trans).
Chiral Chromatography: The separation of enantiomers can be achieved using chiral stationary phases in techniques like High-Performance Liquid Chromatography (HPLC). This method is crucial for isolating individual enantiomers, which can then be characterized by other spectroscopic methods to determine their absolute configuration, often in conjunction with theoretical calculations or by derivatization with a chiral auxiliary of known configuration.
Stereoisomers of this compound:
The C1 and C5 atoms are potential stereocenters. However, in the parent Spiro[3.5]nonane, C5 is a spiro atom but not a chiral center unless the substitution pattern on the rings creates chirality. With the introduction of the amine group at C1, both C1 and C5 can be chiral centers, leading to the possibility of multiple diastereomers and enantiomers. The precise assignment of stereodescriptors (R/S) would depend on the specific synthetic route and the resulting stereoisomers.
| Technique | Application in Stereochemical Analysis | Reference |
| X-ray Crystallography | Definitive determination of 3D molecular structure and absolute configuration in the solid state. | nih.gov |
| NMR Spectroscopy (NOE) | Elucidation of relative stereochemistry in solution by observing through-space proton-proton interactions. | nih.gov |
| Chiral HPLC | Separation of enantiomers for further characterization. | mdpi.com |
Conformational Preferences and Dynamics of the Spiro[3.5]nonane Ring System
The cyclohexane (B81311) ring typically adopts a chair conformation, which is the most stable arrangement. However, the presence of the spiro fusion can introduce some distortion. The cyclobutane (B1203170) ring is known to be puckered, existing in a dynamic equilibrium between bent conformations. The spiro linkage constrains the conformational freedom of both rings.
Computational Studies:
Computational methods, such as Density Functional Theory (DFT) and other quantum mechanical calculations, are invaluable for exploring the potential energy surface of spirocyclic systems. researchgate.net These studies can predict the relative energies of different conformers, the barriers to interconversion, and the geometric parameters of the most stable conformations. For the spiro[3.5]nonane system, computational analysis would likely reveal a preference for a chair conformation of the cyclohexane ring and a puckered conformation of the cyclobutane ring, with specific orientations of the rings relative to each other being energetically favored.
NMR Spectroscopy in Conformational Analysis:
Variable-temperature NMR studies can provide insights into the dynamic processes occurring in the molecule, such as ring inversion. The coupling constants (J-values) between protons, obtained from ¹H NMR spectra, are dependent on the dihedral angles between them and can be used to infer the preferred conformation of the rings. For instance, the observation of distinct axial and equatorial proton signals for the cyclohexane ring at low temperatures would be indicative of a slow ring-flipping process on the NMR timescale.
| Ring System | Preferred Conformation | Key Features |
| Cyclohexane | Chair | Minimizes angular and torsional strain. |
| Cyclobutane | Puckered/Bent | Relieves some of the ring strain of a planar conformation. |
| Spiro[3.5]nonane | Combination of chair (cyclohexane) and puckered (cyclobutane) | The spiro fusion introduces conformational constraints. |
Impact of Substituents, including the Amine, on Spirocyclic Conformation
The introduction of a substituent, such as the amine group on the cyclobutane ring of this compound, significantly influences the conformational equilibrium of the entire spirocyclic system.
The amine group at the C1 position can exist in either a pseudo-axial or pseudo-equatorial position relative to the puckered cyclobutane ring. The preferred orientation will be determined by a balance of steric and electronic factors. Steric hindrance between the amine group and the adjacent cyclohexane ring will play a crucial role.
Computational and Theoretical Investigations of Spiro 3.5 Nonan 1 Amine
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular geometry and electronic properties of Spiro[3.5]nonan-1-amine. These theoretical methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for understanding the molecule's stability and reactivity.
By solving approximations of the Schrödinger equation, researchers can determine key structural parameters. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often in good agreement with experimental data if available. For a molecule like this compound, calculations would focus on the geometry of the cyclobutane (B1203170) and cyclohexane (B81311) rings and the orientation of the amine group.
Furthermore, these calculations reveal critical electronic structure details. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Table 1: Representative Theoretical Molecular Properties of a Spiro-Amine Structure Note: This data is illustrative of typical results from DFT calculations and not specific experimental values for this compound.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | +1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 1.8 D | Measures the molecule's overall polarity |
| Molecular Electrostatic Potential (Min/Max) | -0.05 / +0.05 a.u. | Identifies nucleophilic/electrophilic sites |
Prediction and Analysis of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for exploring the potential chemical reactions of this compound. ethz.ch By mapping the potential energy surface (PES), researchers can identify the most likely pathways for a given transformation, including all relevant intermediates and, crucially, the transition states that connect them. ethz.ch A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate.
These explorations can be performed for various reaction types, such as nucleophilic substitution at the amine group or reactions involving the spirocyclic core. Theoretical calculations can determine the activation energy (the energy barrier from reactant to transition state) for each potential pathway. Pathways with lower activation energies are kinetically favored and more likely to occur under given conditions. ethz.ch This in-depth understanding allows for the rationalization of product formation and can guide the design of synthetic routes to avoid undesired side reactions. ethz.ch For instance, computational studies on the reactivity of cyclic secondary amines with other molecules have successfully used theoretical descriptors to correlate and predict reaction kinetics.
In Silico Modeling for Understanding Molecular Interactions
In silico modeling encompasses a range of computational techniques used to simulate and understand how this compound interacts with other molecules, particularly biological macromolecules like proteins.
Molecular docking is a prominent in silico technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. u-szeged.hu This method is instrumental in drug discovery and molecular biology. For this compound, docking studies could be performed to investigate its potential binding modes with various protein targets.
The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results are often reported as a binding energy (e.g., in kcal/mol), where a more negative value suggests a stronger, more favorable interaction. Docking studies on other spiro compounds have revealed affinities for targets such as the transcriptional regulator protein PqsR of Pseudomonas aeruginosa and the main protease of SARS-CoV-2. u-szeged.humdpi.com These studies not only predict binding strength but also detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com
Table 2: Illustrative Molecular Docking Results for a Spiro Compound Against Various Protein Targets
| Protein Target (PDB ID) | Target Class | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| 2ZA5 | Human Mast Cell Tryptase | -7.5 | GLN-192, TRP-215 |
| 6LU7 | SARS-CoV-2 Main Protease | -6.8 | HIS-41, CYS-145 |
| 4JVC | PqsR Transcriptional Regulator | -8.2 | LEU-189, TYR-258 |
| 1E92 | Pteridine Reductase 1 | -7.9 | SER-111, PHE-113 |
Flexible molecules like this compound can exist in multiple three-dimensional shapes, or conformations. The conformational energy landscape is a map of the molecule's potential energy as a function of its geometry. Exploring this landscape is crucial for understanding which shapes are most stable (lowest in energy) and how the molecule can transition between them.
Computational methods can systematically search for and identify low-energy conformers. This analysis reveals the relative stability of different arrangements of the cyclobutane and cyclohexane rings and the orientation of the amine substituent. It has been shown that intermolecular forces, such as those in a crystal structure, can cause a molecule to adopt a conformation that is higher in energy than its gas-phase minimum. researchgate.net Studies have demonstrated that molecules can be distorted by up to 20 kJ/mol by these crystal packing forces. researchgate.net Therefore, understanding the entire energy landscape is vital, as it provides a complete picture of the molecule's accessible shapes, which directly influences its physical properties and how it interacts with other molecules. researchgate.net
Advanced Applications of Spiro 3.5 Nonan 1 Amine in Chemical Science
Spiro[3.5]nonan-1-amine as a Versatile Chiral Building Block in Asymmetric Synthesis
The application of chiral amines is crucial in asymmetric synthesis, where they can serve as resolving agents or as foundational elements for creating enantiomerically pure molecules. While the potential for this compound as a chiral building block is recognized due to its inherent chirality and functional amine group, specific and detailed examples of its widespread use in diverse asymmetric syntheses are not extensively documented in publicly available literature. Its rigid spirocyclic core offers a unique conformational constraint that could be advantageous in controlling stereoselectivity in synthetic transformations. Further research and publication in this area would be necessary to fully delineate its versatility.
Design and Synthesis of this compound Derived Ligands and Organocatalysts
The development of novel ligands and organocatalysts is a cornerstone of modern synthetic chemistry. The structural features of this compound, including its stereochemistry and the presence of a primary amine, make it a candidate for derivatization into chiral ligands for metal-catalyzed reactions or as a scaffold for new organocatalysts. However, at present, there is a notable absence of specific research in peer-reviewed journals detailing the design, synthesis, and application of ligands or organocatalysts derived from this particular spiro-amine.
Development of Chemical Probes and Research Tools Utilizing the this compound Scaffold
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The unique three-dimensional shape of spirocyclic scaffolds is often exploited in the design of such probes to enhance target specificity and cell permeability.
Scaffold Utility in Exploring Chemical Space
Spirocyclic scaffolds, with their inherent three-dimensionality, provide a means to explore novel regions of chemical space, moving away from the flat, two-dimensional structures that have traditionally dominated medicinal chemistry. The spiro[3.5]nonane core introduces a defined and rigid conformation, which can be beneficial for achieving high target specificity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. While the general utility of spirocycles in expanding chemical space is well-established, specific and comprehensive studies focusing on libraries derived from this compound are not yet prevalent in the scientific literature.
Incorporation of this compound into Polymeric Structures and Supramolecular Assemblies
The amine functionality of this compound allows for its potential incorporation into larger macromolecular structures such as polymers and supramolecular assemblies. This could be achieved through polymerization reactions where the amine group acts as a monomeric unit or through non-covalent interactions in the formation of self-assembled structures. Such materials could have applications in areas ranging from materials science to drug delivery. However, there is currently a lack of published research detailing the successful incorporation of this compound into either polymeric or supramolecular systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Spiro[3.5]nonan-1-amine, and how can reaction conditions be standardized to improve yield and purity?
- Methodological Answer : Synthesis typically involves cyclization reactions (e.g., intramolecular alkylation or ring-closing metathesis) followed by amine functionalization. Key parameters include temperature control (0–25°C), solvent selection (e.g., THF or dichloromethane), and catalysts (e.g., Pd/C for hydrogenation). Yield optimization requires monitoring via TLC and HPLC, with purification via column chromatography or recrystallization. Structural validation should employ -NMR and IR spectroscopy to confirm spirocyclic geometry and amine functionality .
Q. How can researchers elucidate the three-dimensional structure of this compound and its derivatives?
- Methodological Answer : X-ray crystallography is the gold standard for resolving spirocyclic configurations. For dynamic analysis, use -NMR to study ring puckering and NOESY experiments to assess spatial proximity of protons. Computational methods (DFT or molecular mechanics) can predict stable conformers, which should be cross-validated with experimental data .
Q. What in vitro assays are suitable for preliminary screening of this compound's biological activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies (e.g., GPCRs) using fluorescence polarization or SPR. For antimicrobial activity, perform MIC assays against Gram-positive/negative bacteria. Always include positive controls (e.g., known inhibitors) and validate results with dose-response curves .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound enantiomers?
- Methodological Answer : Separate enantiomers using chiral HPLC or enzymatic resolution. Compare their binding affinities via SPR and pharmacokinetic profiles (e.g., metabolic stability in liver microsomes). For example, (S)-enantiomers may show higher GPR119 agonism, impacting glucose metabolism, while (R)-forms could exhibit distinct receptor selectivity .
Q. How should researchers address contradictory data in solubility or bioactivity across different batches of this compound?
- Methodological Answer : Conduct batch-to-batch impurity profiling using LC-MS to identify contaminants (e.g., nitrosamines). Re-evaluate bioassays under standardized conditions (pH, temperature). If discrepancies persist, consider polymorphic variations (analyzed via PXRD) or residual solvent effects .
Q. What strategies mitigate the risk of nitrosamine impurities in this compound synthesis?
- Methodological Answer : Avoid nitrosating agents (e.g., nitrites) during synthesis. Implement LC-MS/MS monitoring with a limit of detection ≤1 ppm. Follow EMA guidelines: calculate total nitrosamines as a percentage of Acceptable Intake (AI) limits, ensuring the sum does not exceed 100% across all batches .
Q. How can mechanistic studies clarify this compound's interaction with biological targets?
- Methodological Answer : Use ITC to measure binding thermodynamics and HDX-MS to map protein interaction sites. Mutagenesis (e.g., alanine scanning) can identify critical residues. For neuroactive effects, employ patch-clamp electrophysiology to assess ion channel modulation .
Q. What functionalization approaches enhance this compound's utility as a molecular scaffold?
- Methodological Answer : Introduce substituents via Buchwald-Hartwig amination (for aryl groups) or reductive amination (for alkyl chains). Ethoxy or N-methyl modifications (e.g., 3-ethoxy-N-methyl derivatives) improve solubility and metabolic stability. Evaluate new derivatives using SPR and ADMET predictive tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
